molecular formula C3H2F6 B1216460 1,1,1,3,3,3-Hexafluoropropane CAS No. 690-39-1

1,1,1,3,3,3-Hexafluoropropane

Cat. No. B1216460
CAS RN: 690-39-1
M. Wt: 152.04 g/mol
InChI Key: NSGXIBWMJZWTPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored through various methodologies. For example, hexafluoroacetone azine reacts with olefins such as 2-methylbut-2-ene to yield nitrogen, 1,1,1,3,3,3-hexafluoropropane, among other products. This reaction showcases the reactivity of fluorinated azines with olefins, leading to the production of fluoropropanes (Armstrong, Forshaw, & Tipping, 1975).

Molecular Structure Analysis

The molecular structure of hexafluorocyclopropane, a related compound, has been determined to have significant hybridization changes due to the presence of fluorine atoms, indicating a close relationship to 1,1,1,3,3,3-hexafluoropropane's expected structural characteristics (Chiang & Bernett, 1971).

Chemical Reactions and Properties

Reactions involving fluorinated compounds can lead to a variety of functional groups and structures. For instance, hexafluoropropene oxide undergoes reactions with azine N-oxides to produce fluorides of 2-heteroarylperfluoropropionic acids, showcasing the reactive nature of such compounds towards nucleophilic and electrophilic attacks (Loska & Mąkosza, 2008).

Physical Properties Analysis

Fluorinated compounds like 1,1,1,3,3,3-hexafluoropropane exhibit unique physical properties due to the influence of fluorine atoms. For example, the analysis of electron attachment to decafluorocyclopentane and related compounds provides insights into the electron affinities and the structural nature of stable negative ions, which can be extrapolated to understand the physical properties of hexafluoropropane derivatives (Elsohly et al., 2005).

Chemical Properties Analysis

The chemical properties of 1,1,1,3,3,3-hexafluoropropane are influenced by its fluorinated nature. Studies on compounds like 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes reveal the hexacoordination and reactivity of silicon atoms in the presence of fluorinated groups, offering parallels to the chemical reactivity and coordination behaviors expected in hexafluoropropane (Haga, Burschka, & Tacke, 2008).

Scientific Research Applications

1. Solvent Properties and Spectroscopy Applications 1,1,1,3,3,3-Hexafluoropropane has unique solvent properties, particularly useful in enhancing the longevity of radical cations. This characteristic makes it ideal for applications in electron paramagnetic resonance (EPR) spectroscopy and for studies involving radical cations as intermediates in various chemical processes, such as electrophilic aromatic substitution, photochemistry, and spin trapping (Eberson et al., 1997).

2. Refrigeration and Thermal Conductivity The compound has been utilized as an alternative refrigerant in heat pump systems and as a blowing agent. Research on its thermal conductivity provides valuable data for its application in these areas, enhancing the efficiency and performance of refrigeration systems (Pan, Li, & Wu, 2011).

3. Gas Phase Hydrogen-Bonding Studies In the gas phase, 1,1,1,3,3,3-Hexafluoropropane's interactions via hydrogen bonding have been quantitatively analyzed using Fourier transform ion cyclotron resonance spectrometry. This research aids in understanding the thermodynamic stability and structural characteristics of the compound (Guerrero et al., 2009).

4. Surface Tension Measurements Studies on the surface tension of 1,1,1,3,3,3-Hexafluoropropane contribute to the understanding of its physical properties, which is essential in various industrial applications, particularly in the manufacturing and chemical sectors (Lin, Duan, & Wang, 2003).

5. Thermodynamic Properties and Equation of State Developing equations of state for 1,1,1,3,3,3-Hexafluoropropane based on its thermodynamic properties is vital for its use in industrial applications. This research provides a framework for predicting its behavior under different temperature and pressure conditions (Pan, Xinfang, Zhao, & Qiu, 2012).

6. Molecular Structure Analysis Analyzing the molecular structure and conformational compositions of the compound is crucial for understanding its chemical behavior and potential applications in material science and chemistry (Postmyr, 1994).

7. Chemical Synthesis and Polymer Development 1,1,1,3,3,3-Hexafluoropropane is used in the synthesis of highly fluorinated polymers, contributing to the development of materials with unique properties like low dielectric constants and high thermal stability, which are valuable in various high-tech industries (Fitch et al., 2003).

8. Concentration Measurement and Fire Suppression Systems Research on measuring the concentration of hexafluoropropane using a mid-infrared quantum cascade laser is significant for its application in aircraft fire suppression systems. This technology offers a precise and fast method for assessing the effectiveness of fire extinguishing agents in critical environments (Yuan, Lu, Guan, & Yang, 2019).

Safety And Hazards

1,1,1,3,3,3-Hexafluoropropane is an asphyxiant . It may cause frostbite upon sudden release of liquefied gas . It is recommended to avoid breathing vapor or mist, avoid contact with eyes and skin, and wash thoroughly after handling and before eating or drinking .

properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGXIBWMJZWTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H2F6
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DSSTOX Substance ID

DTXSID8052435
Record name 1,1,1,3,3,3-Hexafluoropropane
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Molecular Weight

152.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Liquefied gas; [MSDSonline]
Record name Propane, 1,1,1,3,3,3-hexafluoro-
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Record name 1,1,1,3,3,3-Hexafluoropropane
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Boiling Point

-1.1 °C, BP: -1.4 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Density

1.4343 g/cu cm at 0 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Product Name

1,1,1,3,3,3-Hexafluoropropane

Color/Form

Colorless gas

CAS RN

690-39-1, 27070-61-7
Record name 1,1,1,3,3,3-Hexafluoropropane
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Record name 1,1,1,3,3,3-Hexafluoropropane
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Record name Propane, hexafluoro-
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Record name Propane, 1,1,1,3,3,3-hexafluoro
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Record name 1,1,1,3,3,3-HEXAFLUOROPROPANE
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Melting Point

-94.2 °C, MP: -93.6 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Synthesis routes and methods I

Procedure details

A 100 g mixture containing 59.0% (CF3)2CHCF2OCH3 (ether A), 20% (CF3)2C=CFOCH3 (ether B), 15.9% toluene and 150 mL water was heated in a Hastelloy™ nickel alloy tube for 3 hours at 135° C. and 6 hours at 200° C. The volatiles were bubbled through a solution of aqueous NaOH and a CaSO4 drying column, and condensed in a dry ice cooled trap to give 12.9 g HFC-236fa identified by its infrared spectrum. The liquid contents of the tube contained two layers. The upper layer, 14.9 g, was shown by 1H and 19F NMR spectroscopy to contain 16.5 wt. percent HFC-236fa and toluene. The combined HFC-236fa from the volatiles and the toluene corresponded to a yield of 15.4 g, 29.0% based on the starting ethers.
[Compound]
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mixture
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100 g
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[Compound]
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(CF3)2C
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150 mL
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Hastelloy
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Synthesis routes and methods II

Procedure details

A reaction was conducted as described in Example 6 except that benzoic acid was replaced with 105 mmol of 2,2-bis(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane and the amount of PGE was 200 mmol. Desired 2,2-bis[4-(2-hydroxy-3-phenoxypropyloxy)phenyl[-1,1,1,3,3,3-hexafluoropropane was formed in analytical yield of 89% and isolated in a yield of 83%.
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Synthesis routes and methods III

Procedure details

Using essentially the same procedure as in Example 1, an isomeric mixture of the perfluorobutyric acid fluorides (2.67 g with summary acyl fluorides content 81%, 10 mmol), potassium fluoride (0.78 g, 13 mmol), the 1-methoxyheptafluoro-1-isobutene (5.10 g, 96% purity, 23 mmol) was combined in 8.54 g diglyme and agitated at room temperature for 34 hours. The reactor was vented and 5.44 g of material collected in the trap. The material consisted of (GC %): 4.0% starting C4 acyl fluoride, 35.3% C4F9OCH3, 58.5% hexafluoropivaloyl fluoride (C5 acid fluoride) and a trace (0.4%) of diglyme. To the diglyme residue was added 8.64 g H2O and 1.76 g triethylamine to yield 1.38 g CF3CH2CF3 (after recondensation), and 95.5 % purity. The products yields were calculated based on the weight of obtained mixtures, their GC % content and purity of starting compounds. Yield of C4F9OCH3 is 77% (from perfluorobutyric acid fluorides and 85% on the consumed fluorides). Yield of CF3CH2CF3 is 39% and C5 acid fluoride -65%.
[Compound]
Name
perfluorobutyric acid fluorides
Quantity
2.67 g
Type
reactant
Reaction Step One
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0.78 g
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reactant
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Quantity
5.1 g
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reactant
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8.54 g
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Synthesis routes and methods IV

Procedure details

Using essentially the procedure as in Example 1, a mixture of perfluorobutyric acid fluorides (3.77 g with acyl fluoride content of 81%, 14 mmol), KF (1.02 g ,17 mmol), the ethoxyisobutene (4.56 g with purity 88%, 0.18 mmol) in 8.33 g diglyme was agitated at room temperature for four days. The reactor was vented to yield 0.67 g liquid which comprised (GC %): 88% starting acyl fluorides mixture and 8% C4F9OC2H5. The reaction solution remaining in the reactor was vacuum distilled to yield 3.0 g of a mixture which comprised (GC %): 75% C4F9OC2H5, 1.5% C2H5C(CF3)2C(O)F and 7.6% starting vinyl ether. After decarboxylation by treatment with triethylamine, the remaining diglyme solution yielded 1.45 g CF3CH2CF3 (purity 98% contaminated with 1.5% C4F9OC2H5 and 0.5% (CF3)CC2H5C(O)F). Triethylamine recovery gave 2.5 g organic liquid material with b.p. up to 101° C., consisting of (GC %): 2.5% CF3CH2CF3, 42% triethylamine, 9% starting vinyl ether and 29% diglyme. Calculated yields were: C4F9OC2H5, 72% on the consumed acid fluoride mixture, CF3CH2CF3, 75% on consumed vinyl ether.
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Synthesis routes and methods V

Procedure details

reacting 1,1,1,3,3,3-hexafluoropropane with an effective amount of elemental fluorine in an inert gas, in a mole ratio of 1,1,1,3,3,3-hexafluoropropane to elemental fluorine of from about 1:1 to about 50:1, at a temperature of from about 0° to about 200° C. and for a reaction time of from about 0.1 seconds to about 72 hours, to produce a 1,1,1,2,3,3,3-heptafluoropropane product comprising 1,1,1,2,3,3,3-heptafluoropropane, unreacted starting materials and byproducts;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 2
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 3
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 4
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 5
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 6
1,1,1,3,3,3-Hexafluoropropane

Citations

For This Compound
929
Citations
A Laesecke, DR Defibaugh - Journal of Chemical & Engineering …, 1996 - ACS Publications
Viscosities are reported for two fluorinated propane isomers in the saturated-liquid state at temperatures from 262 K to 353 K. The compounds are 1,1,1,2,3,3-hexafluoropropane (…
Number of citations: 34 pubs.acs.org
S Bobbo, L Fedele, R Camporese, R Stryjek - Fluid phase equilibria, 2000 - Elsevier
Isothermal vapor–liquid equilibria (VLE) were measured for mixtures of dimethyl ether (RE170) or propane (R290) with 1,1,1,2,3,3-hexafluoropropane (R236ea) or 1,1,1,3,3,3-…
Number of citations: 56 www.sciencedirect.com
H Lin, YY Duan, ZW Wang - Fluid phase equilibria, 2003 - Elsevier
The surface tension of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) were measured over the temperature range of 254–333K, using the …
Number of citations: 30 www.sciencedirect.com
J Pan, X Rui, X Zhao, L Qiu - Fluid phase equilibria, 2012 - Elsevier
1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is widely used in industrial fields as an alternative for chlorofluorocarbons and hydrochlorofluorocarbons. In this paper, a new equation of …
Number of citations: 17 www.sciencedirect.com
APC Ribeiro, CA Nieto de Castro… - Journal of Chemical & …, 2007 - ACS Publications
Relative permittivity measurements of 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), and 1,1,1,3,3-pentafluorobutane (HFC-365mfc) in …
Number of citations: 17 pubs.acs.org
X Meng, J Zhang, J Wu - Journal of Chemical & Engineering Data, 2011 - ACS Publications
The viscosity of compressed liquid 1,1,1,3,3-pentafluoropropane (R245fa) and 1,1,1,3,3,3-hexafluoropropane (R236fa) has been measured with a new vibrating-wire viscometer. …
Number of citations: 32 pubs.acs.org
X Feng, X Xu, H Lin, Y Duan - Fluid phase equilibria, 2010 - Elsevier
The vapor pressures of three important fluorinated propanes, 1,1,1,2,3,3,3-heptafluoropropane (HFC-227ea), 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) and 1,1,1,3,3-…
Number of citations: 20 www.sciencedirect.com
S Bobbo, R Camporese, R Stryjek - The Journal of Chemical …, 1998 - Elsevier
(Vapour+liquid) equilibrium (VLE) data were measured for the refrigerant mixture {dimethyl ether (RE170)+1,1,1,3,3,3-hexafluoropropane (R236fa)} at the temperatures (303.68 and …
Number of citations: 54 www.sciencedirect.com
YY Duan, L Meng - Fluid phase equilibria, 2004 - Elsevier
One hundred and fifty eight pressure–volume–temperature data points for 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) in the gaseous phase were measured using Burnett-isochoric …
Number of citations: 10 www.sciencedirect.com
J Yin, J Wu - Fluid phase equilibria, 2011 - Elsevier
Densities of 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) have been measured for temperatures from 293 to 373 K and pressures up to …
Number of citations: 10 www.sciencedirect.com

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